molecular formula C5H11NS B2514766 Thiolan-3-ylmethanamine CAS No. 933701-07-6

Thiolan-3-ylmethanamine

Cat. No. B2514766
M. Wt: 117.21
InChI Key: ROOXHLQUGCFQSM-UHFFFAOYSA-N
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Description

Thiolan-3-ylmethanamine is not directly mentioned in the provided papers; however, the papers discuss various chemical reactions and syntheses that are relevant to thiol-based chemistry. The thiol-yne reaction, a cornerstone of thiol chemistry, is a focus of several studies, which explore its application in creating polymers, modifying surfaces, and synthesizing small molecules . This reaction is a powerful tool in materials science and organic chemistry due to its efficiency and versatility.

Synthesis Analysis

The synthesis of polymers and small molecules using the thiol-yne reaction is well-documented. For instance, alkyne-derivatized fatty acids have been reacted with thiols to produce renewable diols and polyols for polyurethane technology . Similarly, hyperbranched polymers have been synthesized by adding two thiols across one alkyne bond, facilitated by UV radiation and a photoinitiator . These methods demonstrate the utility of thiol-yne chemistry in creating complex structures from simpler organic molecules.

Molecular Structure Analysis

The molecular structures resulting from thiol-yne reactions have been characterized using various spectroscopic techniques. For example, the synthesized polyurethanes' structures were confirmed by FTIR and NMR spectroscopy . Additionally, computational molecular calculations have been performed to confirm experimental results and to predict the properties of synthesized compounds, such as their HOMO-LUMO band gaps, which are relevant for applications in OLED displays .

Chemical Reactions Analysis

The thiol-yne reaction is a radical-mediated process that can be used for network and gel syntheses, polymer synthesis and modification, and surface functionalization . This reaction is also employed in the synthesis of dendrimers and hyperbranched polymers, showcasing its broad applicability . The versatility of thiol-click chemistry extends to various fields, including materials science and bioorganic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of materials synthesized through thiol-yne chemistry have been thoroughly investigated. The thermal and mechanical properties of polyurethanes derived from thiol-yne reactions have been evaluated using DSC, TGA, and tensile tests . Furthermore, the photoluminescence properties of functionalized alkoxysilanes prepared by thiol-yne chemistry have been studied, revealing their potential as materials for electronic applications .

Scientific Research Applications

Anticancer Therapies

Thiolated polymers, including those derived from thiolan-3-ylmethanamine, have emerged as innovative approaches in anticancer therapy. Their unique reactivity and properties make them suitable for smart drug-delivery systems. These systems are designed to overcome the limitations associated with administering active pharmaceutical ingredients, especially in cancer treatment. The synthesis and application of thiolated polymers, such as chitosan (CTS) and hyaluronic acid (HA), have been extensively researched for their potential in anticancer formulations. These formulations are particularly effective for delivering taxanes and siRNA, highlighting the significant role of thiolated polymers in developing efficient treatments for cancer (Grosso & de-Paz, 2021).

Drug Delivery Systems

Thiolation of biopolymers enhances their mucoadhesive and mechanical properties, making them invaluable in drug delivery applications. The modification of biopolymers through various thiolation methods significantly improves their functionality, resulting in biopolymers with superior mucoadhesive and mechanical characteristics. These advancements have led to the development of drug delivery systems that are not only efficient but also biocompatible and biodegradable. Such systems are particularly beneficial for delivering therapeutic agents in a controlled manner, thereby improving patient outcomes (Puri et al., 2020).

Preactivated Thiomers in Drug Delivery

Preactivated thiomers represent an advancement in thiolated polymer technology, offering enhanced reactivity and protection against oxidation. These second-generation thiomers are characterized by their increased sulfhydryl ligand reactivity and stability, making them promising candidates for various pharmaceutical applications. Their properties, including mucoadhesive, permeation-enhancing, efflux pump inhibitory, and in situ gelling capabilities, make them suitable for a wide range of drug delivery applications. The innovative nature of preactivated thiomers underscores their potential in advancing the field of drug delivery (Ijaz & Bernkop‐Schnürch, 2015).

Tissue Engineering Applications

Thiolated polymers are increasingly used in the development of hydrogel matrices for tissue engineering. The synthesis of thiolated polymers and the fabrication of their hydrogel matrices have shown promising results in supporting the proliferation and differentiation of various cell types. These hydrogels offer biocompatibility and mimic cellular environments, making them suitable for creating scaffolds that can support tissue regeneration and repair. The advancements in thiolated polymer technology demonstrate its potential in developing effective solutions for tissue engineering (Gajendiran, Rhee, & Kim, 2018).

Safety And Hazards

Thiolan-3-ylmethanamine is classified as a dangerous substance. It has several hazard statements including H227, H302, H312, H314, H332, and H335 . These codes indicate that the substance is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

thiolan-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c6-3-5-1-2-7-4-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXHLQUGCFQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiolan-3-ylmethanamine

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